molecular formula C24H46N4O9 B8133753 Bis-(Boc-Gly-amido-propane)-PEG3

Bis-(Boc-Gly-amido-propane)-PEG3

Cat. No.: B8133753
M. Wt: 534.6 g/mol
InChI Key: GCJREFZFBQWQGD-UHFFFAOYSA-N
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Description

Bis-(Boc-Gly-amido-propane)-PEG3: is a synthetic compound that combines the properties of polyethylene glycol (PEG) with protective groups and glycine derivatives. This compound is often used in biochemical and pharmaceutical research due to its unique chemical properties, which include solubility in water and the ability to form stable conjugates with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(Boc-Gly-amido-propane)-PEG3 typically involves the following steps:

    Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Amidation: The protected glycine is then reacted with 1,3-diaminopropane to form the amido-propane intermediate.

    PEGylation: The intermediate is conjugated with polyethylene glycol (PEG3) under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amido-propane moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups of the Boc-protected glycine.

    Substitution: Nucleophilic substitution reactions can take place at the amido-propane linkage.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives of the amido-propane moiety.

    Reduction Products: Reduced forms of the Boc-protected glycine.

    Substitution Products: Substituted derivatives at the amido-propane linkage.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex molecules.
  • Acts as a linker in the formation of bioconjugates.

Biology:

  • Utilized in the modification of proteins and peptides to enhance their stability and solubility.
  • Employed in the development of drug delivery systems.

Medicine:

  • Investigated for its potential in targeted drug delivery.
  • Used in the formulation of biocompatible materials for medical implants.

Industry:

  • Applied in the production of specialty chemicals.
  • Used in the development of advanced materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Bis-(Boc-Gly-amido-propane)-PEG3 involves its ability to form stable conjugates with other molecules, thereby altering their physical and chemical properties. The PEG moiety enhances solubility and biocompatibility, while the Boc-protected glycine provides stability and prevents premature reactions.

Comparison with Similar Compounds

    Bis-(Boc-Gly-amido-ethane)-PEG3: Similar structure but with an ethane linker instead of propane.

    Bis-(Boc-Gly-amido-butane)-PEG3: Similar structure but with a butane linker instead of propane.

    Bis-(Boc-Gly-amido-propane)-PEG2: Similar structure but with a shorter PEG chain.

Uniqueness: Bis-(Boc-Gly-amido-propane)-PEG3 is unique due to its specific combination of a propane linker and a PEG3 chain, which provides a balance of flexibility, solubility, and stability that is advantageous in various applications.

Properties

IUPAC Name

tert-butyl N-[2-[3-[2-[2-[3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N4O9/c1-23(2,3)36-21(31)27-17-19(29)25-9-7-11-33-13-15-35-16-14-34-12-8-10-26-20(30)18-28-22(32)37-24(4,5)6/h7-18H2,1-6H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJREFZFBQWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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